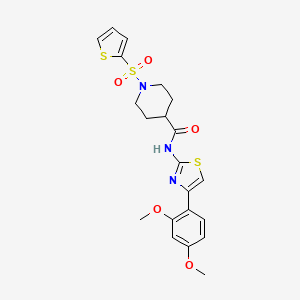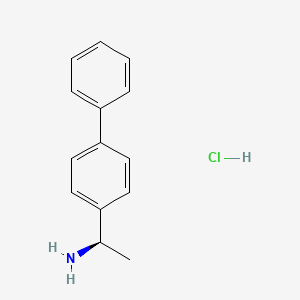![molecular formula C25H23NO5S B2866977 3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866726-27-4](/img/structure/B2866977.png)
3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinolin-4-one core is planar due to the conjugated pi system. The benzenesulfonyl, ethoxy, and (4-methoxyphenyl)methyl groups would add steric bulk and could influence the compound’s reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the sulfonyl group could participate in substitution reactions, and the quinolin-4-one core could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonyl and ethoxy groups could influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
PI3K Inhibitors for Idiopathic Pulmonary Fibrosis and Cough Treatment
Compounds closely related to 3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one, such as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors, have been evaluated for treating idiopathic pulmonary fibrosis and cough. These inhibitors have shown promise in early-phase clinical studies, suggesting potential therapeutic applications in treating respiratory conditions (Norman, 2014).
Nucleophilic Reactions of Benzenesulfonyl Compounds
Studies have explored the nucleophilic reactions of compounds containing the benzenesulfonyl group, revealing insights into the chemical behavior and potential synthetic applications of such compounds. These reactions have significant implications for developing new pharmaceuticals and materials (Hamby & Bauer, 1987).
Synthesis of Pyrroloquinoline Derivatives
Research has demonstrated methods for synthesizing pyrroloquinoline derivatives from 4-formylquinolines. Such methodologies are crucial for creating novel compounds that may have various scientific and therapeutic applications (Molina, Alajarín, & Sánchez-Andrada, 1993).
Benzenesulfonyl Additions to Quinones
Addition reactions involving benzenesulfinic acid and quinones have been studied, highlighting the synthetic versatility of benzenesulfonyl compounds in producing hydroquinones and related structures. This research is relevant for developing new chemical entities with potential antioxidative properties (Bruce & Lloyd-Williams, 1992).
Fluorescent Probes for Zinc Detection
Compounds derived from benzenesulfonyl have been used to design fluorescent probes for zinc detection. These probes are significant for biological research, offering tools for studying zinc's role in various physiological processes (Ohshima et al., 2010).
Antimicrobial and Antitubercular Activity
Quinoline-based compounds, including those with benzenesulfonyl groups, have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research contributes to the ongoing search for new therapeutic agents against infectious diseases (Jaso et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-3-31-20-13-14-23-22(15-20)25(27)24(32(28,29)21-7-5-4-6-8-21)17-26(23)16-18-9-11-19(30-2)12-10-18/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCXOTCUYNSNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
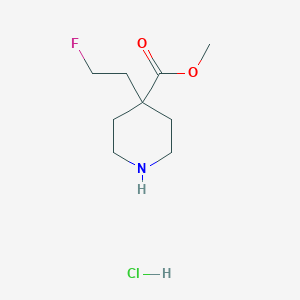
![(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866897.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866900.png)

![[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone](/img/structure/B2866903.png)
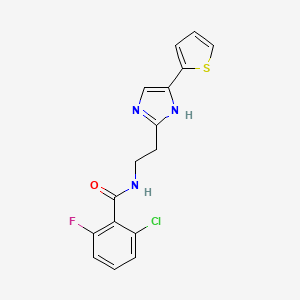
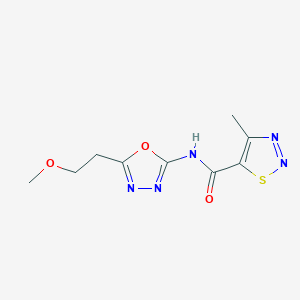

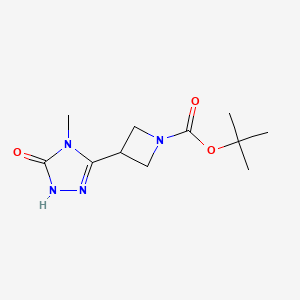
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2866910.png)
